

A Comparative Pharmacokinetic Analysis of Cefquinome Sulfate Across Diverse Species

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Compound of Interest

Compound Name: Cefquinome sulfate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profile of **Cefquinome sulfate**, a fourth-generation cephalosporin developed exclusively for veterinary use, across various animal species. The data presented is compiled from peer-reviewed experimental studies to offer a comprehensive overview for research and drug development applications. Cefquinome exhibits a broad spectrum of antibacterial activity, and understanding its behavior in different species is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. [\[1\]](#)[\[2\]](#)[\[3\]](#)

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of **Cefquinome sulfate** following intravenous (IV) and intramuscular (IM) administration in several species. These parameters are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. Variations in these values can be attributed to interspecies differences in physiology and drug metabolism.[\[1\]](#)

Species	Route	Dosage (mg/kg)	Cmax (µg/mL)	Tmax (h)	Elimination Half-life (t½β) (h)	AUC _{0-∞} (µg·h/mL)	Bioavailability (F%)	Reference
Cattle (Calves)	IM	1	2.95	1.50	2.03	9.67	-	[4]
Pigs	IM	2	-	-	1.34 - 2.76	3.97	85.13	[5][6][7]
Piglets	IM	2	4.01 ± 0.57	-	4.36 ± 2.35	-	95.13 ± 9.93	[8]
Sheep	IM	2	1.80 ± 0.09	2.61 ± 0.11	9.03 ± 0.89	-	-	[1]
Sheep	SC	2.5	-	-	-	-	123.51 ± 11.54	[9]
Goats	IM	2	1.71 - 5.10	1.00 - 1.59	9.21 - 10.14	29.36	-	[1][10]
Horses	IV	1	-	-	2.30 - 2.41	-	-	[11][12]
Foals	IV	1	-	-	2.35	12.33	-	[13]
Dogs (Beagle)	IV	2	-	-	0.98	8.51	-	[14]
Dogs (Beagle)	IM	2	4.83 ± 0.79	0.43 ± 0.11	0.85	8.24	97.8 ± 9.40	[14][15]
Dogs (Beagle)	SC	2	3.88	0.72	0.99	9.13	107 ± 14.5	[14][15]

Chickens	IV	2	-	-	1.29 ± 0.10	5.33 ± 0.55	-	[16][17]
Chickens	IM	2	3.04 ± 0.71	0.25 ± 0.06	1.35 ± 0.20	-	95.81 ± 5.81	[16][17]
Ducks (Muscovy)	IM	2	-	-	1.79 ± 0.13	-	93.28 ± 13.89	[18]
Ducklings	IM	2	-	0.163	1.717	-	67.5	[19]
Goslings	IM	2	-	0.203	1.403	-	113.9	[19]
Camels	IV	1	-	-	3.15 ± 0.22	-	-	[7]
Camels	IM	1	-	-	6.68 ± 0.87	-	85.52 ± 11	[7]

Note: Values are presented as mean ± standard deviation where available. Dashes indicate data not reported in the cited studies. AUC is typically Area Under the Curve from time zero to infinity.

Experimental Protocols

The data compiled in this guide is derived from studies employing standardized methodologies. While specific details may vary between studies, the general experimental workflow is consistent.

Animal Subjects and Housing

Clinically healthy animals of a specified species, age, and weight were used in the studies. The animals were typically housed in controlled environments with regulated temperature and light cycles and were provided with standard feed and water ad libitum. A washout period, often 15 days, was allowed between different treatment phases in crossover study designs.[9]

Drug Administration and Dosage

Cefquinome sulfate, often a 2.5% injectable suspension (e.g., Cobactan®), was administered to the animals.[1][9][20] The most common routes of administration for pharmacokinetic analysis were intravenous (IV), typically into the jugular vein, and intramuscular (IM), usually into the deep gluteal or neck muscles.[1][5][21] Dosages generally ranged from 1 to 2.5 mg/kg body weight.[1][7][9]

Sample Collection

Blood samples were collected at multiple time points post-administration. For IV routes, sampling would begin within minutes, while for IM routes, the first sample was typically taken shortly after injection.[21] Samples were collected via indwelling catheters (e.g., in the jugular vein) into heparinized tubes.[21] Plasma or serum was separated by centrifugation and stored at low temperatures (e.g., -70°C) until analysis.[21]

Analytical Methodology

The concentration of Cefquinome in plasma or serum was quantified using validated analytical methods. The most frequently reported methods are:

- High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common and robust method.[9][12][16][17] Separation is typically achieved on a C18 reversed-phase column.[4][22] The mobile phase often consists of a mixture of acetonitrile and an acidic aqueous solution (e.g., formic or trifluoroacetic acid).[4][22] The limit of quantification (LOQ) for these methods is generally in the range of 0.01 to 0.04 µg/mL.[4][23]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and is used for quantifying low concentrations of the drug.[24][25]
- Microbiological Assay: Some studies utilize a microbiological assay technique, using a sensitive test organism like *Micrococcus luteus*, to determine the concentration of active Cefquinome.[1][26]

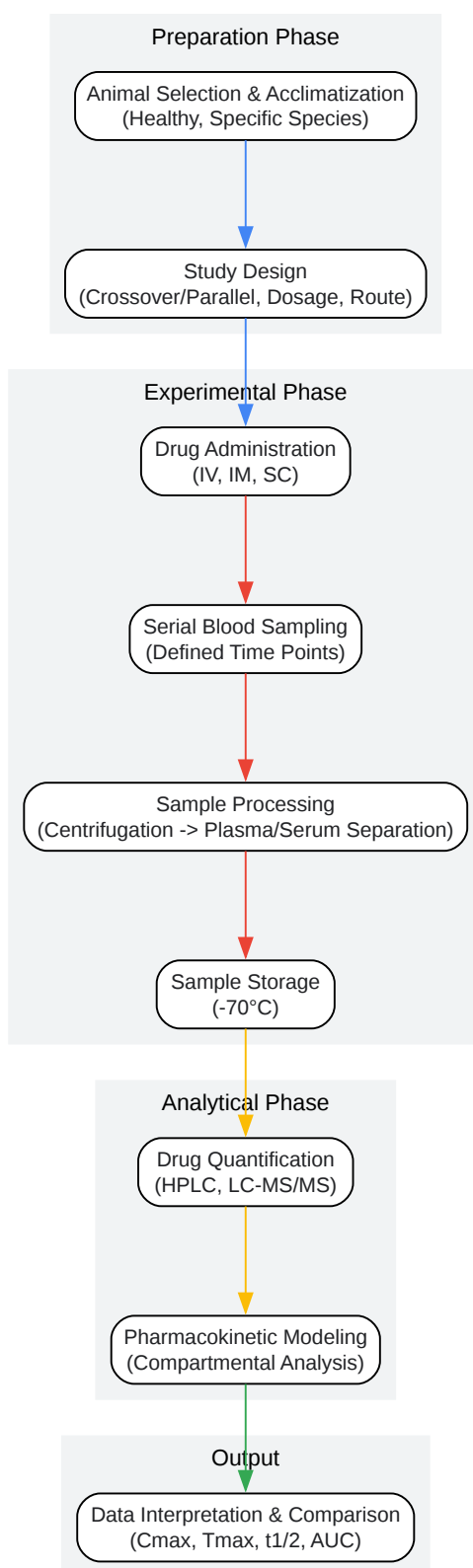
Pharmacokinetic Analysis

The plasma concentration-time data was analyzed using pharmacokinetic software (e.g., WinNonlin).[21] The data was fitted to either a one- or two-compartment open model to

calculate the key pharmacokinetic parameters such as C_{max}, T_{max}, elimination half-life ($t_{1/2\beta}$), and the Area Under the Curve (AUC).[\[1\]](#)[\[5\]](#)[\[14\]](#)[\[16\]](#)[\[17\]](#)

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of Cefquinome.



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Caption: General workflow for a pharmacokinetic study of Cefquinome.

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